molecular formula C12H22O4 B11999267 2,2,7,7-Tetramethyloctanedioic acid CAS No. 16386-99-5

2,2,7,7-Tetramethyloctanedioic acid

Cat. No.: B11999267
CAS No.: 16386-99-5
M. Wt: 230.30 g/mol
InChI Key: HTGDDXZLPDBWRI-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethyloctanedioic acid is an organic compound with the molecular formula C12H22O4. It is a dicarboxylic acid, characterized by the presence of two carboxyl groups (-COOH) attached to a central carbon chain. This compound is notable for its unique structure, which includes four methyl groups attached to the carbon chain, making it highly branched. The compound is used in various scientific and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyloctanedioic acid typically involves the reaction of suitable precursors under controlled conditions. One common method includes the oxidation of 2,2,7,7-tetramethyloctane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is usually carried out in an acidic medium to facilitate the formation of the dicarboxylic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as catalytic oxidation. This method uses catalysts like platinum or palladium to enhance the efficiency of the oxidation reaction. The process is designed to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,2,7,7-Tetramethyloctanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Higher oxidation state products.

    Reduction: Alcohols, aldehydes.

    Substitution: Esters, amides.

Scientific Research Applications

2,2,7,7-Tetramethyloctanedioic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetramethyloctanedioic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Uniqueness: 2,2,7,7-Tetramethyloctanedioic acid is unique due to its highly branched structure, which imparts distinct chemical properties compared to its linear counterparts. The presence of four methyl groups enhances its steric hindrance and influences its reactivity and interactions with other molecules .

Properties

16386-99-5

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

2,2,7,7-tetramethyloctanedioic acid

InChI

InChI=1S/C12H22O4/c1-11(2,9(13)14)7-5-6-8-12(3,4)10(15)16/h5-8H2,1-4H3,(H,13,14)(H,15,16)

InChI Key

HTGDDXZLPDBWRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC(C)(C)C(=O)O)C(=O)O

Origin of Product

United States

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